Urolithin A

Catalog No.
S546453
CAS No.
1143-70-0
M.F
C13H8O4
M. Wt
228.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urolithin A

CAS Number

1143-70-0

Product Name

Urolithin A

IUPAC Name

3,8-dihydroxybenzo[c]chromen-6-one

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

InChI

InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H

InChI Key

RIUPLDUFZCXCHM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,8-dihydroxy-6H-dibenzo(b,d)pyran-6-one, urolithin A

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O

The exact mass of the compound urolithin A is 228.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Urolithin A (CAS: 1143-70-0) is a highly lipophilic, gut-microbiome-derived benzocoumarin metabolite of dietary ellagitannins. In industrial and pharmaceutical contexts, it is primarily procured as a high-purity crystalline solid to serve as a potent, direct inducer of mitophagy. Unlike its upstream botanical precursors (ellagic acid or punicalagins), synthesized Urolithin A provides a standardized, dose-controllable active pharmaceutical ingredient (API) that bypasses human metabolic variability. Its primary procurement value lies in its clinically validated ability to improve mitochondrial quality control and skeletal muscle endurance, making it a foundational compound for advanced longevity therapeutics and sports nutrition formulations [1].

Substituting Urolithin A with cheaper botanical precursors (such as pomegranate extract or ellagic acid) fundamentally fails in commercial formulations due to the 'urolithin metabotype' bottleneck. Only an estimated 12% to 40% of the human population possesses the specific gut microflora required to naturally convert ellagitannins into Urolithin A [1]. Consequently, relying on precursor extracts results in zero therapeutic exposure for the majority of end-users. Furthermore, substituting Urolithin A with in-class analogs like Urolithin B alters the mechanism of action; Urolithin B primarily modulates muscle protein synthesis rather than driving the PINK1/Parkin-dependent mitophagy signature established for Urolithin A [2]. Finally, alternative mitochondrial boosters like NMN function as NAD+ precursors (fueling metabolism) rather than mitochondrial recycling agents, making them complementary rather than interchangeable[3].

Bioavailability and Population Efficacy Bypass

Relying on dietary precursors like ellagic acid or pomegranate extract is commercially inefficient because only a fraction of the population possesses the gut microflora required for conversion. Direct administration of Urolithin A bypasses this bottleneck, delivering significantly higher plasma exposure and ensuring 100% population efficacy compared to the low natural conversion rate of precursors [1].

Evidence DimensionPlasma Exposure (AUC) and Population Conversion Rate
Target Compound Data>6-fold higher plasma exposure; 100% subject efficacy
Comparator Or BaselinePomegranate Juice / Ellagitannin Precursors (~12-40% population conversion rate)
Quantified Difference>6-fold AUC increase; bypasses the 60-88% non-responder population
ConditionsIn vivo human pharmacokinetic trial (500 mg direct UA vs. Pomegranate Juice)

Procurement of pure Urolithin A is mandatory to guarantee product efficacy across the entire consumer base, rendering crude botanical extracts commercially unviable for targeted mitophagy claims.

Functional Skeletal Muscle Endurance

In clinical settings, Urolithin A demonstrates quantifiable improvements in physical performance metrics. When compared to a placebo baseline, daily supplementation of Urolithin A significantly increases muscle endurance and strength in older adults, providing a validated functional endpoint for commercial formulations [1].

Evidence Dimension6-Minute Walk Distance and Muscle Strength
Target Compound Data60.8 meters increase in walk distance; ~12% improvement in leg muscle strength
Comparator Or BaselinePlacebo (42.5 meters increase in walk distance)
Quantified Difference18.3 meters net improvement in walk distance over placebo
ConditionsHuman clinical trial; 1000 mg/day oral supplementation for 4 months

Provides R&D and product development teams with quantified, clinically validated functional endpoints necessary for regulatory compliance and premium market positioning.

Mechanism-Specific Mitophagy Induction

While Urolithin A and Urolithin B share structural similarities, their biological targets diverge significantly. Urolithin A specifically upregulates PINK1/Parkin-dependent mitophagy to clear damaged mitochondria. In contrast, Urolithin B lacks this primary mitophagy signature, acting instead on anti-catabolic muscle pathways [1].

Evidence DimensionMitophagy Pathway Activation
Target Compound DataStrong induction of PINK1/Parkin and AMPK-dependent mitophagy
Comparator Or BaselineUrolithin B (primarily targets muscle protein synthesis/anti-catabolic pathways)
Quantified DifferenceDivergent mechanisms; UA clears damaged mitochondria, UB preserves muscle mass
ConditionsIn vitro and in vivo cellular aging models

Confirms that buyers developing cellular cleanup or mitochondrial recycling therapeutics cannot substitute Urolithin A with other urolithin variants.

Processability and Formulation Enhancement via Co-Crystallization

Unformulated Urolithin A presents significant formulation challenges due to its extreme lipophilicity and poor aqueous solubility. However, advanced processing techniques, such as wet grinding with betaine to form co-crystals, successfully overcome this barrier, allowing for stable therapeutic loading compared to the raw API [1].

Evidence DimensionAqueous Solubility and Formulation Loading
Target Compound DataStable co-crystal formation with betaine enabling 50-300 mg per serving oral formulations
Comparator Or BaselineUnformulated Urolithin A (pg/mL aqueous solubility)
Quantified DifferenceOrders of magnitude increase in solubility from picogram/mL to therapeutically viable milligram doses
ConditionsWet grinding (liquid-assisted grinding) at 25-800 kHz

Guides procurement teams to invest in specialized co-crystallization or emulsion technologies rather than relying on standard aqueous dissolution for this highly lipophilic API.

Standardized Longevity Therapeutics

Utilizing pure Urolithin A to formulate anti-aging supplements that guarantee mitophagy induction across 100% of the population, bypassing the gut microbiome variability associated with ellagic acid extracts [1].

Clinical Sports Nutrition

Incorporating Urolithin A into performance and recovery formulations targeting measurable improvements in skeletal muscle endurance and strength, supported by established clinical dosing protocols [2].

Advanced Delivery System R&D

Serving as a model highly lipophilic API for the development of supersaturatable self-microemulsifying drug delivery systems (S-SMEDDS) and co-crystal engineering to overcome baseline pg/mL aqueous solubility [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

228.04225873 Da

Monoisotopic Mass

228.04225873 Da

Heavy Atom Count

17

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ILJ8NEF6DT

Other CAS

1143-70-0

Wikipedia

Urolithin_A

Dates

Last modified: 08-15-2023

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Selma MV, Beltrán D, Luna MC, Romo-Vaquero M, García-Villalba R, Mira A, et al. (2017). "Isolation of Human Intestinal Bacteria Capable of Producing the Bioactive Metabolite Isourolithin A from Ellagic Acid". Frontiers in Microbiology. 8: 1521. doi:10.3389/fmicb.2017.01521. PMC 5545574. PMID 28824607.

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Ludwig IA, Mena P, Calani L, Borges G, Pereira-Caro G, Bresciani L, et al. (December 2015). "New insights into the bioavailability of red raspberry anthocyanins and ellagitannins" (PDF). Free Radical Biology & Medicine. 89: 758–69. doi:10.1016/j.freeradbiomed.2015.10.400. PMID 26475039.

Espín JC, Larrosa M, García-Conesa MT, Tomás-Barberán F (2013). "Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far". Evidence-Based Complementary and Alternative Medicine. 2013: 270418. doi:10.1155/2013/270418. PMC 3679724. PMID 23781257.

Tomás-Barberán FA, González-Sarrías A, García-Villalba R, Núñez-Sánchez MA, Selma MV, García-Conesa MT, Espín JC (January 2017). "Urolithins, the rescue of "old" metabolites to understand a "new" concept: Metabotypes as a nexus among phenolic metabolism, microbiota dysbiosis, and host health status". Molecular Nutrition & Food Research. 61 (1): n/a. doi:10.1002/mnfr.201500901. PMID 27158799.

Tulipani S, Urpi-Sarda M, García-Villalba R, Rabassa M, López-Uriarte P, Bulló M, et al. (September 2012). "Urolithins are the main urinary microbial-derived phenolic metabolites discriminating a moderate consumption of nuts in free-living subjects with diagnosed metabolic syndrome". Journal of Agricultural and Food Chemistry. 60 (36): 8930–40. doi:10.1021/jf301509w. hdl:2445/171748. PMID 22631214. S2CID 43139238.

Seeram NP, Zhang Y, McKeever R, Henning SM, Lee RP, Suchard MA, et al. (June 2008). "Pomegranate juice and extracts provide similar levels of plasma and urinary ellagitannin metabolites in human subjects". Journal of Medicinal Food. 11 (2): 390–4. doi:10.1089/jmf.2007.650. PMC 3196216. PMID 18598186.

Mertens-Talcott SU, Jilma-Stohlawetz P, Rios J, Hingorani L, Derendorf H (November 2006). "Absorption, metabolism, and antioxidant effects of pomegranate (Punica granatum l.) polyphenols after ingestion of a standardized extract in healthy human volunteers". Journal of Agricultural and Food Chemistry. 54 (23): 8956–61. doi:10.1021/jf061674h. PMID 17090147.

González-Sarrías A, Giménez-Bastida JA, García-Conesa MT, Gómez-Sánchez MB, García-Talavera NV, Gil-Izquierdo A, et al. (March 2010). "Occurrence of urolithins, gut microbiota ellagic acid metabolites and proliferation markers expression response in the human prostate gland upon consumption of walnuts and pomegranate juice". Molecular Nutrition & Food Research. 54 (3): 311–22. doi:10.1002/mnfr.200900152. PMID 19885850.

Truchado P, Larrosa M, García-Conesa MT, Cerdá B, Vidal-Guevara ML, Tomás-Barberán FA, Espín JC (June 2012). "Strawberry processing does not affect the production and urinary excretion of urolithins, ellagic acid metabolites, in humans". Journal of Agricultural and Food Chemistry. 60 (23): 5749–54. doi:10.1021/jf203641r. PMID 22126674.

Heilman J, Andreux P, Tran N, Rinsch C, Blanco-Bose W (October 2017). "Safety assessment of Urolithin A, a metabolite produced by the human gut microbiota upon dietary intake of plant derived ellagitannins and ellagic acid". Food and Chemical Toxicology. 108 (Pt A): 289–297. doi:10.1016/j.fct.2017.07.050. PMID 28757461.

Singh A, Andreux P, Blanco-Bose W, Ryu D, Aebischer P, Auwerx J, Rinsch C (2017-07-01). "Orally administered urolithin A is safe and modulates muscle and mitochondrial biomarkers in elderly". Innovation in Aging. 1 (suppl_1): 1223–1224. doi:10.1093/geroni/igx004.4446. PMC 6183836.

"FDA GRAS notice GRN No. 791: urolithin A". US Food and Drug Administration. 20 December 2018. Retrieved 25 August 2020.

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Landete JM (2011). "Ellagitannins, ellagic acid and their derived metabolites: A review about source, metabolism, functions and health". Food Research International. 44 (5): 1150–1160. doi:10.1016/j.foodres.2011.04.027.

García-Villalba R, Espín JC, Tomás-Barberán FA (January 2016). "Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid". Journal of Chromatography A. 1428: 162–75. doi:10.1016/j.chroma.2015.08.044. PMID 26341594..

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